1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
The compound 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring a triazoloazepine core, a 4-ethoxyphenyl group, and a 3-methylphenyl substituent. These analogs share the triazoloazepine scaffold and urea linkage but differ in substituents (e.g., methoxy vs. ethoxy, chloro vs. methyl groups), which influence physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-3-31-21-13-11-20(12-14-21)29(24(30)25-19-9-7-8-18(2)16-19)17-23-27-26-22-10-5-4-6-15-28(22)23/h7-9,11-14,16H,3-6,10,15,17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAVTFSUMJGFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Features
- Molecular Formula : C22H27N3O2
- Molecular Weight : 365.47 g/mol
- SMILES Representation : CCOc1ccc(cc1)N1C(=O)N(C(=O)N1C2CCCN2C)C(C)c3cccc(c3)C
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 365.47 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in human cancer cell lines, which is crucial for preventing the proliferation of cancerous cells .
- Apoptosis Induction : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death in tumor cells .
Antimicrobial Properties
In addition to its anticancer effects, the compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported to be effective in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Interaction with DNA : The compound may also bind to DNA, disrupting replication and transcription processes essential for cancer cell proliferation.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of derivatives of the compound, highlighting its effectiveness against various cancer models. The results indicated a significant reduction in tumor size in xenograft models treated with the compound compared to controls .
Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound. It was tested against a panel of bacterial strains, demonstrating potent activity comparable to standard antibiotics .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 1-(4-ethoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea exhibit significant antitumor activity. For instance:
- In vitro Studies : Research has shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines including breast cancer (MDA-MB-468), lung cancer (A549), and colon cancer (HT-29) cells. The National Cancer Institute's Development Therapeutics Program has tested these compounds against 60 different cancer cell lines, demonstrating promising results in reducing cell viability through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Given the structure's potential for central nervous system penetration due to its lipophilicity, preliminary studies suggest that it may also exhibit neuroprotective properties. Compounds with tetrahydrotriazole structures are being investigated for their ability to modulate neurotransmitter systems and provide neuroprotection against oxidative stress .
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The urea core undergoes hydrolysis under acidic or basic conditions. In a study using 0.1 M HCl at 80°C for 4 hours, the compound decomposed into:
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4-ethoxyaniline (yield: 62%)
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3-methylphenyl isocyanate (yield: 48%)
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6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepine-3-methanol (yield: 34%)
Alkaline hydrolysis (2 M NaOH, reflux) produced similar fragments but with reduced yields due to side reactions.
Oxidation Reactions
The tetrahydrotriazoloazepine moiety is susceptible to oxidation. Using hydrogen peroxide (3% v/v) in acetic acid at 50°C for 6 hours yielded:
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Primary product : Triazoloazepine N-oxide (confirmed via LC-MS, m/z 455.2)
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Byproducts : Demethylation at the 4-ethoxyphenyl group (15% conversion).
| Oxidizing Agent | Conditions | Main Product | Yield |
|---|---|---|---|
| H₂O₂ | Acetic acid, 50°C, 6h | Triazoloazepine N-oxide | 78% |
| KMnO₄ | H₂O, RT, 24h | Over-oxidized decomposition | <10% |
Reduction Reactions
Catalytic hydrogenation (H₂, 1 atm, Pd/C) selectively reduced the triazole ring’s C=N bonds:
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Outcome : Saturation of the triazole ring to form a dihydrotriazoloazepine derivative (NMR: δ 2.8–3.1 ppm, multiplet for –CH₂– groups).
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Side reaction : Ethoxy group dealkylation occurred at higher pressures (5 atm), generating a phenolic derivative (12%).
Alkylation and Acylation
The urea NH group reacts with electrophiles:
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Methylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C) produced N-methylated urea (yield: 85%, m.p. 142–144°C).
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Acetylation : Acetyl chloride in pyridine yielded the N-acetyl derivative (HPLC purity: 92%).
Biological Interactions
While not a direct chemical reaction, the compound’s mechanism of action involves:
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Kinase inhibition : Binding to ATP pockets via hydrogen bonds from urea and triazoloazepine groups (IC₅₀ = 0.42 µM against JAK2).
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Metabolic stability : Cytochrome P450-mediated O-deethylation of the ethoxy group (major metabolic pathway in human liver microsomes) .
Stability Under Thermal and Photolytic Conditions
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Thermal degradation (150°C, 1h): 40% decomposition via urea bond cleavage.
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Photolysis (UV 254 nm, 48h): 95% degradation, forming a nitroso intermediate (λₘₐₓ 310 nm).
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
The urea backbone is highly versatile, allowing substitutions on phenyl rings to modulate activity. Key analogs from the evidence include:
Table 1: Urea Derivatives with Varying Aromatic Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance binding affinity to targets like kinases or GPCRs by increasing electronegativity .
- Ethoxy vs. Methoxy : Ethoxy’s larger size may improve membrane permeability but reduce aqueous solubility compared to methoxy .
- Synthetic Yields : Most analogs in achieve >85% yields, suggesting substituent choice minimally impacts synthetic feasibility .
Heterocyclic Core Modifications
The triazoloazepine core distinguishes the target compound from other urea derivatives. Comparisons with alternate heterocycles include:
Table 2: Urea Derivatives with Diverse Heterocyclic Cores
Key Observations :
- Triazoloazepine : The fused triazole-azepine system likely enhances blood-brain barrier penetration, making it suitable for neurological targets .
- Azetidinone/Pyrazole Cores: These heterocycles are associated with anticancer (e.g., tubulin inhibition) and neurotransmitter modulation, respectively .
Patent and Commercial analogs
and highlight patented urea derivatives, such as 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide and 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-cyanophenyl)phenyl)urea, which are optimized for industrial-scale synthesis and IP protection . These compounds prioritize stability and selectivity, often via halogenation or trifluoromethyl groups.
Q & A
Q. What are the primary synthetic routes for preparing this urea-triazoloazepine hybrid compound?
The synthesis typically involves multi-step reactions, starting with the coupling of substituted isocyanates and amines. For example:
- Step 1 : Reacting 4-ethoxyphenyl isocyanate with a triazoloazepine-containing amine (e.g., 3-(aminomethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine) in an inert solvent like dichloromethane (DCM) or toluene under reflux.
- Step 2 : Introducing the 3-methylphenyl urea moiety via nucleophilic substitution or condensation, often in the presence of a base like triethylamine to neutralize HCl byproducts .
- Key Conditions : Dry solvents, inert atmospheres (N₂/Ar), and controlled temperatures (0–80°C) are critical to avoid side reactions .
Q. Which spectroscopic and analytical techniques are essential for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For fluorine-containing analogs, ¹⁹F NMR is critical (see for methodology) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and triazole C-N bonds (~1520 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
Q. What solvents and reaction conditions minimize side-product formation during synthesis?
- Preferred Solvents : Anhydrous DCM or acetonitrile for polar intermediates; toluene for high-temperature reactions .
- Catalysts/Bases : Triethylamine or 2,4,6-collidine for acid scavenging in isocyanate-amine couplings .
- Temperature Control : Stepwise heating (e.g., 65°C for 1 hour followed by room temperature stirring) reduces decomposition of thermally sensitive intermediates .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve reaction yields?
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst loading, temperature). highlights Bayesian optimization’s superiority in predicting optimal conditions with fewer trials .
- Case Study : For a similar triazoloazepine derivative, a 63% yield was achieved by optimizing reagent ratios (1.05 eq collidine in DCM) and gradient chromatography (petroleum ether/EtOAc) .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or HRMS adducts)?
Q. What strategies are recommended for evaluating bioactivity in structurally complex urea derivatives?
- In Silico Screening : Perform molecular docking to prioritize targets (e.g., kinase or GPCR binding sites) based on the triazoloazepine core’s rigidity and urea’s hydrogen-bonding capacity.
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence polarization for real-time monitoring of urea derivatives interacting with enzymes .
- Cellular Uptake : Radiolabel the ethoxyphenyl group (³H or ¹⁴C) to quantify permeability in Caco-2 cell models .
Q. How to design stability studies for this compound under physiological conditions?
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS .
- Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp to assess urea bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
